6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
VCID: VC20209218
Molecular Formula: C28H25ClN4
Molecular Weight: 453.0 g/mol
* For research use only. Not for human or veterinary use.
![6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine -](/images/structure/VC20209218.png)
Description |
The compound 6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine represents a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities. These compounds have been extensively studied for their applications in medicinal chemistry, particularly in anti-inflammatory, anti-mycobacterial, and therapeutic interventions. This article provides a detailed examination of the compound’s synthesis, structural properties, potential biological activities, and its relevance in drug development. Structural OverviewThe chemical structure of the compound includes:
SynthesisThe synthesis of pyrazolo[1,5-a]pyrimidines typically involves:
For this compound, a stepwise approach involving condensation and substitution reactions is employed. Advanced techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used for monitoring reactions and confirming the structure. Biological ActivityPyrazolo[1,5-a]pyrimidines exhibit a broad spectrum of biological activities. The following highlights potential activities of this compound: 4.1 Anti-inflammatory Properties
4.2 Anti-mycobacterial Activity
4.3 Therapeutic Potential
Research FindingsStudies on related pyrazolo[1,5-a]pyrimidines provide insights into this compound’s potential: 6.1 Binding Affinity
6.2 SAR Insights 6.3 Pharmacokinetics
ApplicationsThis compound holds promise for:
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Product Name | 6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Molecular Formula | C28H25ClN4 |
Molecular Weight | 453.0 g/mol |
IUPAC Name | 6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C28H25ClN4/c1-18-14-15-23(17-25(18)29)31-27-24(16-21-10-6-4-7-11-21)19(2)30-28-26(20(3)32-33(27)28)22-12-8-5-9-13-22/h4-15,17,31H,16H2,1-3H3 |
Standard InChIKey | KREKWOOMBYXORK-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)NC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5)Cl |
PubChem Compound | 3273032 |
Last Modified | Aug 15 2024 |
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